[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine
Overview
Description
[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine: is an organic compound with the molecular formula C11H15ClN2O It is characterized by the presence of a chloro-substituted phenyl ring and a morpholine ring attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-nitrobenzaldehyde and morpholine.
Reduction: The nitro group of 5-chloro-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Methanamine: The resulting amine is then reacted with formaldehyde and morpholine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the reduction and subsequent reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the chloro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation Products: Formation of oxides or hydroxyl derivatives.
Reduction Products: Formation of amine derivatives.
Substitution Products: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways by binding to its targets, leading to altered cellular responses.
Comparison with Similar Compounds
- [5-Chloro-2-(piperidin-4-yl)phenyl]methanamine
- [5-Chloro-2-(pyrrolidin-4-yl)phenyl]methanamine
Uniqueness:
- Structural Features: The presence of the morpholine ring distinguishes it from similar compounds.
- Reactivity: Its reactivity profile differs due to the unique electronic effects of the morpholine ring.
Properties
IUPAC Name |
(5-chloro-2-morpholin-4-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPJCCDTRNQWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.